molecular formula C10H11F3N6 B2592172 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-56-4

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2592172
CAS RN: 338748-56-4
M. Wt: 272.235
InChI Key: XECIZQVFPVPNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a heterocyclic compound that contains a triazolopyridazine ring system and a piperazine ring. In

Scientific Research Applications

Anti-Cancer Studies

The compound has been synthesized and effectively screened for its anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Apoptotic Pathway Induction

It was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antidiabetic Properties

Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, including antidiabetic properties . 3- (Trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-Platelet Aggregations

The compound has also been found to have anti-platelet aggregation properties .

Anti-Fungal Properties

The compound has been found to have anti-fungal properties .

Anti-Malarial Properties

The compound has been found to have anti-malarial properties .

Anticonvulsant Properties

The compound has been found to have anticonvulsant properties .

properties

IUPAC Name

6-piperazin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c11-10(12,13)9-16-15-7-1-2-8(17-19(7)9)18-5-3-14-4-6-18/h1-2,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECIZQVFPVPNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (25 mL, 324.49 mmol) was added to a mixture of tert-butyl 4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate (6.7 g, 17.99 mmol) and dichloromethane (100 mL) at ambient temperature and the resulting solution was stirred at ambient temperature for 1 hour. The reaction mixture was evaporated to give an involatile residue that was treated with saturated aqueous sodium bicarbonate solution (100 mL) and then extracted with dichloromethane (4×200 mL). The organic phases were combined and dried over Na2SO4, filtered, and evaporated to give 6-(piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (4.78 g, 98%) as a white solid that was used without further purification.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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